N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide
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Overview
Description
The compound “N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide” is a pyrimidine derivative. Pyrimidine derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are often used as building blocks in drug discovery and medicinal chemistry.
Molecular Structure Analysis
The molecular structure of “N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide” would likely be complex due to the presence of multiple functional groups. The morpholino group and the pyrimidin-2-yl group are both heterocyclic structures, which can contribute to the complexity of the molecule.Chemical Reactions Analysis
The chemical reactions involving “N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide” would likely depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, including protodeboronation .Scientific Research Applications
Antibacterial and Antimicrobial Properties
The novel oxazolidinone analogs, including derivatives of the morpholinopyrimidinyl methyl phenoxyacetamide class, have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens. These compounds have been found effective against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes, Streptococcus pneumoniae, and Mycobacterium tuberculosis, among others. Notably, they are not cross-resistant to other commonly used antibacterial agents, indicating a unique mechanism of action and potential for treating drug-resistant infections (Zurenko et al., 1996). Additionally, some pyrimidine-triazole derivatives synthesized from morpholin-3-one showed antimicrobial activity against selected bacterial and fungal strains, suggesting their potential application in addressing a broad spectrum of microbial infections (Majithiya & Bheshdadia, 2022).
Cancer Research
Several studies have focused on the potential of morpholinopyrimidinyl methyl phenoxyacetamide derivatives in cancer research, particularly targeting the PI3K/AKT/mTOR pathway, which plays a crucial role in the development of many cancers. For instance, derivatives like GDC-0980 have been characterized for their absorption, disposition, and efficacy in cancer models, with predictions of their pharmacokinetics and efficacy in humans supporting their clinical development (Salphati et al., 2012). Additionally, the discovery and optimization of pyrimidone indoline amide PI3Kβ inhibitors for treating PTEN-deficient cancers highlight the therapeutic potential of this chemical class in oncology (Certal et al., 2014).
Antimalarial Activity
Research into novel leads for malaria treatment has identified aminoacetamide-based compounds, including those related to the morpholinopyrimidinyl scaffold, with low-nanomolar activity against Plasmodium falciparum. These compounds have shown promise as both effective antimalarial agents and potential transmission-blocking drugs, although challenges in optimizing their solubility and stability for in vivo studies remain (Norcross et al., 2019).
Future Directions
properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(13-24-14-4-2-1-3-5-14)19-12-15-18-7-6-16(20-15)21-8-10-23-11-9-21/h1-7H,8-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDNZWQETCQDDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide |
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